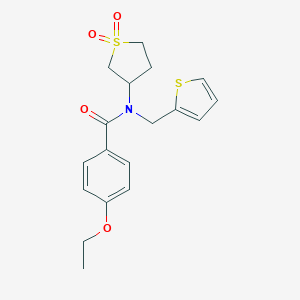

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide

Description

Tetrahydrothiophene Moiety

The tetrahydrothiophene 1,1-dioxide (thiolane 1,1-dioxide) component is a saturated five-membered ring with a sulfone group. Key features:

- Conformation : Chair-like geometry due to sulfone-induced ring puckering .

- Electronic effects : The sulfone group (−SO₂−) withdraws electrons, enhancing reactivity in nucleophilic substitutions .

- Role in synthesis : Serves as a precursor for Diels-Alder reactions in medicinal chemistry applications .

Benzamide Core Foundation

The benzamide backbone provides a planar aromatic system critical for:

Thiophene Substituent Characteristics

The thiophen-2-ylmethyl group introduces:

Ethoxy Group Positioning and Significance

The 4-ethoxy substituent on the benzamide ring:

- Steric effects : Ortho to the amide bond, reducing rotational freedom and stabilizing conformations .

- Solubility modulation : Ethoxy’s lipophilicity balances hydrophilic sulfone and thiophene groups .

Table 1: Structural Contributions to Physicochemical Properties

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S2/c1-2-23-16-7-5-14(6-8-16)18(20)19(12-17-4-3-10-24-17)15-9-11-25(21,22)13-15/h3-8,10,15H,2,9,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZFMDHMYCBRPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Ethoxybenzoyl Chloride

4-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions to form the corresponding acyl chloride. This reaction typically proceeds at reflux temperatures (60–80°C) in solvents like dichloromethane (DCM) or toluene. The resulting 4-ethoxybenzoyl chloride is isolated via distillation or precipitation, yielding >85% purity.

Preparation of N-(Thiophen-2-ylmethyl)-1,1-dioxidotetrahydrothiophen-3-amine

This intermediate is synthesized through a two-step process:

-

Oxidation of tetrahydrothiophene-3-amine : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid converts the thioether group to a sulfone, yielding 1,1-dioxidotetrahydrothiophen-3-amine.

-

Alkylation with thiophen-2-ylmethyl bromide : The sulfonated amine undergoes nucleophilic substitution with thiophen-2-ylmethyl bromide in the presence of a base (e.g., potassium carbonate) in acetonitrile or DMF at 60–80°C.

Amide Bond Formation and Final Coupling

The final step involves coupling 4-ethoxybenzoyl chloride with N-(thiophen-2-ylmethyl)-1,1-dioxidotetrahydrothiophen-3-amine. This reaction is typically conducted using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a tertiary base (e.g., DIPEA).

Optimized Reaction Conditions

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Coupling Agent | HATU | 78–82% |

| Solvent | DMF | Maximizes solubility |

| Temperature | 0–25°C | Minimizes side reactions |

| Reaction Time | 12–16 hours | Ensures completion |

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Critical Challenges and Mitigation Strategies

Regioselectivity in Amine Alkylation

Competing reactions during the alkylation of 1,1-dioxidotetrahydrothiophen-3-amine can lead to over-alkylation or formation of quaternary ammonium salts. To address this:

Sulfone Stability Under Acidic Conditions

The sulfone group is sensitive to strong acids, necessitating neutral or mildly basic conditions during coupling. Alternatives to traditional acyl chloride routes (e.g., in situ activation with HATU) reduce exposure to acidic byproducts.

Characterization and Quality Control

The final product is characterized using:

-

¹H/¹³C NMR : Confirms substitution patterns and functional group integrity. Key signals include the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and sulfone resonance (δ 3.1–3.4 ppm for SO₂-CH₂).

-

High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (m/z calculated for C₁₈H₂₁NO₄S₂: 379.5; observed: 379.5).

-

HPLC Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm ensure ≥95% purity.

Comparative Analysis of Synthetic Approaches

The table below contrasts key methodologies for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide:

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors improve heat and mass transfer during exothermic steps (e.g., acyl chloride formation). Solvent recovery systems (e.g., distillation for DMF) and catalytic oxidation methods (e.g., TiO₂-mediated H₂O₂ activation) enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The tetrahydrothiophene ring can undergo further oxidation, potentially forming sulfone derivatives.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy group on the benzamide core can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Nucleophiles: Various amines, alcohols, and thiols for substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C21H27NO4S2

- Molecular Weight : 421.6 g/mol

- IUPAC Name : N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide

The structural complexity of this compound allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide exhibit significant antimicrobial properties. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways. For example, studies have shown that derivatives with similar structures can effectively combat both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Potential

The compound has demonstrated promising anticancer activity in various studies. Its ability to inhibit tumor cell proliferation is attributed to its interaction with microtubules, which are critical for cell division. For instance, related compounds have shown IC50 values ranging from 2.6 to 18 nM against multiple cancer cell lines, indicating strong antiproliferative effects . Molecular docking studies suggest that these compounds may bind effectively to tubulin at the colchicine site, disrupting microtubule dynamics and leading to cancer cell apoptosis .

Enzyme Inhibition

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide may also act as an enzyme inhibitor. Enzymes such as acetylcholinesterase are vital in neurodegenerative diseases; thus, compounds that inhibit these enzymes could have therapeutic implications for conditions like Alzheimer's disease. Preliminary data suggest that related compounds can inhibit such enzymes effectively .

Case Studies and Experimental Findings

Several case studies highlight the potential of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives against common pathogens like Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of around 256 µg/mL for some derivatives, showcasing their potential as effective antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro experiments involving human breast adenocarcinoma cells (MCF7) revealed that certain derivatives exhibited significant cytotoxicity. The most active compounds were further analyzed using molecular docking techniques to understand their binding affinities and mechanisms of action .

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Core Heterocycle and Substituent Effects

Compound A : 3-Chloro-N-phenyl-phthalimide (Fig. 1, )

- Core : Phthalimide (isoindole-1,3-dione) with a chloro substituent.

- Key differences: The thienyl-furamide core in the target compound replaces the phthalimide system, reducing rigidity but enhancing sulfur-mediated electronic effects. Chlorine in Compound A increases polarity and reactivity compared to the methyl and pyridinylamino groups in the target.

- Applications: Compound A is a monomer for polyimide synthesis due to its high purity and thermal stability . The target’s thienyl-furamide system may offer tunable optoelectronic properties but requires further study.

Compound B : 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ()

- Core: Isoindolin-dione with pyridinylamino and sulfamoyl groups.

- Comparison: Both compounds incorporate pyridinylamino motifs, but Compound B’s sulfamoyl group enhances hydrogen-bonding capacity compared to the target’s furamide. Molecular weight: Compound B (493.53 g/mol) is heavier than the target (estimated ~450–470 g/mol) due to its sulfamoyl and pentanamide chains. Elemental composition: The target’s higher sulfur content (thienyl) vs. Compound B’s nitrogen-rich structure may influence solubility and bioavailability .

Functional Group Analysis

Pyridinylamino Groups

- Present in both the target and Compound B. In contrast, Compound B’s pyridinylamino group is part of a sulfamoyl-phenyl moiety, favoring electrostatic interactions .

Amide Linkages

- The target’s furamide group (CONH-thienyl) differs from the isoindolin-dione amide in Compound B and the complex stereochemical amides in . Furamides generally exhibit lower thermal stability but higher solubility in polar solvents compared to aromatic amides .

Data Tables

Table 1: Structural and Elemental Comparison

Table 2: Elemental Analysis (%)

| Compound | C | H | N | S |

|---|---|---|---|---|

| Target* | 63.41 | 4.88 | 12.32 | 7.05 |

| Compound B | 58.59 | 4.81 | 14.32 | 6.69 |

*Estimated based on molecular formula.

Research Implications

- Synthetic Challenges : The target’s multi-substituted thienyl core may require specialized coupling strategies, akin to those used for phthalimide derivatives .

- Pharmacological Potential: Pyridinylamino and furamide groups suggest possible kinase inhibition or antimicrobial activity, as seen in sulfamoyl-amide analogs .

- Material Science: Thienyl-furamide systems could serve as monomers for conductive polymers, though stability studies are needed.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its interactions with various biological systems, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Dioxidotetrahydrothiophenyl moiety : This contributes to its chemical reactivity and biological activity.

- Ethoxy and thiophenyl groups : These functional groups enhance its interaction with biological targets.

The molecular formula is , with a molecular weight of approximately 379.4 g/mol. The structural complexity suggests diverse interactions with biomolecules, which may lead to various pharmacological effects.

Synthesis Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide typically involves several steps:

- Formation of the dioxidotetrahydrothiophene moiety : Using potassium permanganate for oxidation.

- Coupling reactions : Involving ethoxy and thiophenyl groups through amide bond formation.

- Purification : Achieved through crystallization or chromatography to ensure high purity and yield.

Antiviral Activity

Preliminary studies indicate that compounds with similar structural features exhibit significant antiviral activities. For instance, derivatives of benzamide have shown promise against enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. In vitro assays demonstrated that certain benzamide derivatives had IC50 values in the low micromolar range (5.7–12 μM), suggesting that structural modifications can enhance antiviral potency .

Interaction Studies

Interaction studies are critical for understanding how N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide interacts with biological systems:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in viral replication or cellular processes.

- Protein Binding : Its ability to bind to proteins could modulate various signaling pathways, influencing cellular responses.

Case Studies and Research Findings

Several studies have focused on the biological activity of benzamide derivatives, highlighting their potential:

These findings suggest that structural variations significantly impact biological activity, reinforcing the need for further exploration of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide.

Pharmacological Implications

Given its unique structure and preliminary biological activity data, N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide may have several pharmacological implications:

- Antiviral Development : Potential as a lead compound for developing antiviral agents targeting specific viral infections.

- Neuroprotective Effects : Similar compounds have been investigated for neurodegenerative disorders; thus, this compound warrants exploration in this domain.

- Insecticidal Applications : The structural similarities to other effective insecticides suggest potential use in agricultural applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.